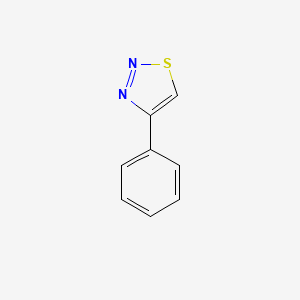

4-Phenyl-1,2,3-thiadiazole

Overview

Description

4-phenyl-1,2,3-Thiadiazole: is a heterocyclic compound with the chemical formula C8H6N2S. It consists of a thiadiazole ring (a five-membered ring containing sulfur and nitrogen atoms) substituted with a phenyl group. The molecular weight of this compound is approximately 162.2 g/mol .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 4-phenyl-1,2,3-Thiadiazole. One common method involves cyclization of an appropriate hydrazine derivative with a phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate thiosemicarbazide, followed by cyclization to yield the desired thiadiazole ring .

Industrial Production Methods:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using the synthetic routes mentioned above.

Chemical Reactions Analysis

Oxidation Reactions

4-Phenyl-1,2,3-thiadiazole undergoes oxidation at the sulfur atom in the thiadiazole ring. Common oxidizing agents and outcomes include:

Reduction Reactions

Reductive cleavage of the thiadiazole ring is facilitated by strong reducing agents:

Nucleophilic Substitution

The electron-deficient C5 position is susceptible to nucleophilic attack:

Ring-Opening and Rearrangements

The thiadiazole ring undergoes cleavage under basic or thermal conditions:

4.1. Base-Induced Ring Opening

-

Reagents : n-BuLi, NaOMe

-

Products :

4.2. Thermal Rearrangements

-

Cornforth Rearrangement : Heating with thionyl chloride (SOCl₂) leads to fused triazolo-thiadiazines .

-

Dimroth Rearrangement : Converts 4-(iminomethyl)-substituted derivatives to mercapto-triazoles .

Electrophilic Substitution

The phenyl substituent undergoes classical aromatic electrophilic substitution:

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions:

Theoretical Insights

DFT studies reveal:

Scientific Research Applications

Biological Activities

4-Phenyl-1,2,3-thiadiazole and its derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to show considerable antibacterial and antifungal properties. For instance, compounds derived from 1,2,3-thiadiazole have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

- Anti-inflammatory Properties : Some derivatives have shown promising anti-inflammatory effects. Research indicates that modifications in the thiadiazole structure can enhance their anti-inflammatory activity significantly .

- Anticancer Potential : The compound has also been investigated for its anticancer properties. Studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth .

Medicinal Chemistry Applications

The synthesis of this compound has led to the development of several pharmaceutical agents:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Sulfamethizole | Antimicrobial | |

| Acetazolamide | Glaucoma treatment | |

| Cefazedone | Antibiotic | |

| Various Thiadiazoles | Anticancer |

Case Study: Antimicrobial Efficacy

A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for their antimicrobial activity. Some exhibited high potency against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Material Science Applications

In addition to biological applications, this compound is being explored in material science:

- Photophysical Properties : Research has focused on the photophysical properties of thiadiazole derivatives for potential use in organic electronics and photonic devices. The ability to tune these properties through structural modifications opens avenues for innovative applications in light-emitting diodes (LEDs) and solar cells .

Mechanism of Action

The exact mechanism of action for 4-phenyl-1,2,3-Thiadiazole depends on its specific application. It may interact with molecular targets, modulate pathways, or exhibit biological effects.

Comparison with Similar Compounds

Biological Activity

4-Phenyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound showed activity against A549 (lung carcinoma), T47D (breast carcinoma), HT-29 (colon carcinoma), and others .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of tubulin polymerization. It was found that interactions with protein residues in the colchicine binding site are crucial for its activity .

| Cancer Type | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Lung carcinoma | A549 | 0.25 | Antiproliferative |

| Breast carcinoma | T47D | 0.17 | Induction of apoptosis |

| Colon carcinoma | HT-29 | 0.61 | Inhibition of cell viability |

| Glioblastoma | C6 | 0.42 | Antiproliferative |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds in this class have shown effectiveness against various bacterial and fungal strains.

Key Findings:

- Bacterial Activity : The presence of halogen substituents on the phenyl ring enhances antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. .

- Fungal Activity : Some derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

| Microbial Strain | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 |

| Escherichia coli | Antibacterial | 42 |

| Candida albicans | Antifungal | 26 |

| Aspergillus niger | Antifungal | 24 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays.

Key Findings:

- Compounds containing a thiadiazole moiety have been shown to exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

- In vitro studies indicated that these compounds could reduce inflammation in models simulating inflammatory conditions.

Case Studies

Several case studies have documented the biological activity of thiadiazole derivatives:

- Study on Apoptosis Induction :

- Antimicrobial Efficacy Evaluation :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-1,2,3-thiadiazole and its derivatives?

The synthesis of this compound derivatives often involves cyclization or cross-coupling strategies. For example, copper-catalyzed cross-coupling reactions between aryl halides and thiols at 70°C yield derivatives with high efficiency . Cyclization of thioamides under oxidative conditions (e.g., using iodine or bromine) is another reliable method, producing 1,2,4-thiadiazoles with good regioselectivity . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., CuI) significantly impact reaction yields and purity .

Q. How can the structure and purity of synthesized this compound derivatives be confirmed?

Structural confirmation requires multimodal analysis:

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1100 cm⁻¹), while ¹H/¹³C NMR confirms substituent integration and aromatic proton environments .

- X-ray diffraction : Single-crystal studies reveal bond lengths (e.g., N2–N3: 1.30 Å, S–C5: 1.74 Å) and planarity of the thiadiazole ring .

- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values validate purity .

Advanced Research Questions

Q. How can researchers design this compound derivatives for enhanced biological activity?

Structure-activity relationships (SAR) guide rational design:

- Substituent effects : Electron-withdrawing groups (e.g., -Br, -F) at the phenyl ring improve antifungal activity (e.g., EC₅₀ = 2.5 μg/mL against Pellicularia sasakii) .

- Hybrid scaffolds : Incorporating triazole or benzimidazole moieties enhances binding to biological targets (e.g., acetylcholinesterase) via π-π stacking and hydrogen bonding .

- Molecular docking : Pre-screening derivatives against target proteins (e.g., CYP450 enzymes) identifies optimal binding conformations .

Q. How can contradictory biological activity data for structurally similar derivatives be resolved?

Discrepancies often arise from assay conditions or substituent positioning:

- Assay variability : Differences in microbial strains or cell lines (e.g., Rhizoctonia solani vs. Botrytis cinerea) affect EC₅₀ values .

- Stereoelectronic effects : Meta-substituted derivatives may exhibit reduced activity compared to para-substituted analogs due to steric hindrance .

- Solubility : Poor aqueous solubility (e.g., 3 mg/mL in DMSO) can limit bioavailability, masking true potency .

Q. What computational methods are critical for studying this compound interactions?

- Molecular docking : Simulations with AutoDock or Schrödinger predict binding affinities to targets like CYP450 enzymes, highlighting key residues (e.g., Phe484 for hydrophobic interactions) .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

- MD simulations : Evaluate stability of ligand-protein complexes over time (e.g., RMSD <2.0 Å indicates stable binding) .

Q. What challenges exist in achieving regioselective functionalization of this compound?

Regioselectivity is influenced by:

- Catalysts : Palladium catalysts favor C5 functionalization over C4 in cross-coupling reactions .

- Reaction conditions : Elevated temperatures (100–120°C) promote nucleophilic substitution at the sulfur atom .

- Steric effects : Bulky substituents on the phenyl ring direct reactions to less hindered positions .

Q. How stable is this compound under varying experimental conditions?

- Thermal stability : Decomposition occurs above 200°C, confirmed by TGA .

- Photostability : UV exposure (254 nm) induces ring-opening reactions, forming thioketones .

- Solvent compatibility : Stable in DMSO and ethanol but reactive in polar aprotic solvents (e.g., acetonitrile) under acidic conditions .

Properties

IUPAC Name |

4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPNFXRMNNPKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296830 | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25445-77-6 | |

| Record name | 25445-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.